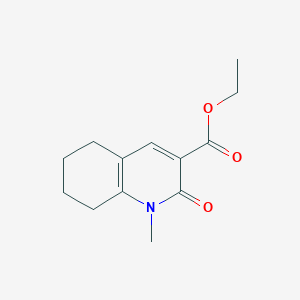

Ethyl 1-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Ethyl 1-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a bicyclic framework with a hexahydroquinoline core. Key structural features include a 1-methyl substituent at the nitrogen atom, a 2-oxo group, and an ethyl ester at position 2. This compound is synthesized via Hantzsch-type multicomponent reactions (MCRs), typically involving aldehydes, β-ketoesters, and cyclic 1,3-diketones under solvent-free or catalyzed conditions .

Properties

IUPAC Name |

ethyl 1-methyl-2-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-3-17-13(16)10-8-9-6-4-5-7-11(9)14(2)12(10)15/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLWDGXLOURKND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(CCCC2)N(C1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Catalyst | Yb(OTf)₃ (10 mol%) |

| Solvent | Acetonitrile |

| Temperature | Room temperature |

| Reaction Time | 3–5 hours |

| Workup | Precipitation, recrystallization |

| Yield Range | 69–94% |

This method excels in producing derivatives with diverse aryl substituents. For example, substituting the aldehyde component with 2,4-dichlorobenzaldehyde yields the corresponding product in 89–94% yield. The use of acetonitrile as a solvent enhances reagent solubility, while Yb(OTf)₃ facilitates imine formation and cyclization.

L-Glutamine-Catalyzed Synthesis in Ethanol

An alternative approach utilizes L-glutamine as a biocatalyst in ethanol. This method avoids transition metals, aligning with green chemistry principles. The reaction involves benzaldehyde, ethyl acetoacetate, and ammonium acetate, with L-glutamine (10 mol%) catalyzing the formation of the hexahydroquinoline core. The mixture is refluxed in ethanol for 6–8 hours, followed by cooling and filtration to isolate the product.

Structural and Crystallographic Insights:

The resulting compound crystallizes in a triclinic system, with the hydropyridine ring adopting a sofa conformation. Hydrogen bonding between the amino group and the carbonyl oxygen stabilizes the crystal lattice, as confirmed by X-ray diffraction (N–H···O distance: 2.02 Å).

Solvent-Free Synthesis Using MgZnFe₂O₄@ZSC-Cu Catalyst

A recent advance employs a copper-immobilized MgZnFe₂O₄ spinel catalyst under solvent-free conditions. This method combines dimedone, ethyl acetoacetate, and ammonium acetate at 80°C for 1.5 hours, achieving a 92% yield. The nanocatalyst is magnetically recoverable and reusable for up to five cycles without significant activity loss.

Advantages Over Traditional Methods:

-

Efficiency : Reaction time reduced to 1.5 hours vs. 3–5 hours in solvent-based systems.

-

Sustainability : Eliminates organic solvents and enables catalyst recycling.

-

Scalability : Demonstrated for gram-scale synthesis without yield reduction.

Comparative Analysis of Methodologies

The table below contrasts key parameters across the three primary synthesis routes:

The solvent-free method using MgZnFe₂O₄@ZSC-Cu emerges as the most sustainable and efficient, though Yb(OTf)₃ offers broader substrate tolerance for functionalized derivatives.

Mechanistic Considerations

The synthesis proceeds via a Hantzsch-like mechanism:

-

Knoevenagel Condensation : Aldehyde and ethyl acetoacetate form an α,β-unsaturated ketone.

-

Michael Addition : Dimedone attacks the enone system, generating a diketone intermediate.

-

Cyclization : Ammonium acetate facilitates ring closure, forming the hexahydroquinoline core.

Spectroscopic monitoring (¹H NMR) reveals full consumption of starting materials within 1 hour in solvent-free conditions, versus 3 hours in acetonitrile.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to ethyl 1-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate exhibit promising anticancer properties. For instance:

- Inhibition of Histone Methyltransferases : Some derivatives have been shown to inhibit histone lysine methyltransferase EZH2, which is implicated in various cancers. This inhibition can lead to reduced tumor growth and improved patient outcomes.

Antimicrobial Properties

Studies have identified antimicrobial activities associated with this compound class. The presence of the quinoline moiety enhances the ability to combat bacterial and fungal infections. Preliminary data suggest that derivatives of this compound may be effective against resistant strains of bacteria .

Organic Synthesis Applications

This compound serves as a versatile intermediate in organic synthesis. Its ability to participate in various reactions allows chemists to create complex molecules efficiently. Notable synthetic applications include:

- Synthesis of Bioactive Compounds : The compound can be used as a building block for synthesizing other biologically active molecules through multi-step organic reactions.

Interaction Studies

Current research focuses on elucidating how this compound interacts with biological targets. Initial findings suggest potential interactions through non-covalent mechanisms like hydrogen bonding. Understanding these interactions is crucial for developing targeted therapies .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to interact with neuroinflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., 4-Cl in ) reduce reactivity in further substitutions but enhance crystallinity. Bulky groups (e.g., 4-phenyl in ) improve thermal stability, as reflected in higher melting points (251–252°C vs. 210–212°C for amino-substituted analogs ). Methyl groups at position 1 or 6 (e.g., target compound vs. ) influence ring puckering and hydrogen-bonding patterns, as seen in crystal structures .

Physical Properties

Key Observations :

Key Observations :

- Amino-substituted derivatives (e.g., ) show notable anticancer activity, with yields up to 94%.

- Chloro and methoxy groups (e.g., ) may enhance bioavailability by modulating lipophilicity.

Biological Activity

Ethyl 1-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including various studies and findings related to its pharmacological properties.

Chemical Structure and Properties

This compound belongs to a class of compounds known as hexahydroquinolines. The compound's structure can be represented as follows:

This structure features a quinoline ring system fused with a carboxylate moiety, which is crucial for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of hexahydroquinoline exhibit antimicrobial properties. For instance, studies have shown that compounds related to this compound demonstrate significant inhibitory effects against various bacterial strains. A study on 1-benzyl-4-hydroxy derivatives highlighted their effectiveness against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 µg/mL .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro assays showed that hexahydroquinoline derivatives could inhibit cancer cell proliferation in several types of cancer cells. For example, one study reported that specific derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines .

Calcium Channel Blocking Activity

This compound has been investigated for its role as a calcium channel blocker. Compounds in this class have shown promise in modulating L-type calcium channels (Cav1.2), which are critical in cardiovascular function. Variants with specific substituents were found to enhance selectivity for T-type calcium channels (Cav3.2), indicating potential therapeutic applications in treating hypertension and cardiac disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. The introduction of different substituents at the C4 position of the hexahydroquinoline scaffold has been shown to alter the compound's activity profile dramatically:

| Substituent | Biological Activity | Reference |

|---|---|---|

| Naphthyl | Potent Cav1.2 blocker | |

| Benzodioxole | Selective Cav3.2 blocker | |

| Phenyl | Moderate antimicrobial |

Case Studies

Several case studies have highlighted the effectiveness of ethyl 1-methyl-2-oxo derivatives in various biological assays:

- Antitubercular Activity : A series of synthesized derivatives demonstrated promising antitubercular activity with MIC values comparable to standard treatments .

- Anticancer Efficacy : In a study involving human cancer cell lines (e.g., MCF-7), specific derivatives showed significant cytotoxicity with IC50 values below 10 µM .

- Calcium Channel Modulation : Research indicated that certain modifications led to enhanced selectivity and potency against specific calcium channels critical for cardiovascular health .

Q & A

Q. What are the common synthetic routes for Ethyl 1-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via Hantzsch condensation, involving a one-pot reaction of ethyl acetoacetate, 1,3-cyclohexanedione derivatives, ammonium acetate, and aldehydes. Solvent-free methods at 80–120°C yield high purity (88–97%) with catalysts like ascorbic acid or Fe3O4@NFC@ONSM-Ni(II) . Optimization involves adjusting stoichiometry, temperature, and catalyst loading. For example, Fe3O4@NFC@ONSM-Ni(II) at 0.5 mol% in ethanol achieves 97% yield under mild conditions (65°C) .

Q. How is NMR spectroscopy employed to confirm the structural integrity of this compound?

¹H NMR reliably identifies the quinoline core through characteristic signals:

- A singlet at δ 1.2–1.4 ppm for the ethyl ester group.

- A doublet near δ 2.3 ppm for the methyl group at position 1.

- Multiplet patterns between δ 4.1–4.3 ppm for the ester’s CH₂ group.

- Aromatic protons from substituents (e.g., phenyl rings) appear at δ 6.8–7.5 ppm.

¹³C NMR confirms carbonyl groups (C=O) at ~170 ppm and the ester carbonyl at ~165 ppm .

Q. What preliminary biological activities have been reported for derivatives of this compound?

Derivatives exhibit antitubercular activity against Mycobacterium tuberculosis H37Rv, with MIC values as low as 0.5 µg/mL. The 4-hydroxy-2-oxo-substituted analogs show enhanced inhibition due to improved hydrogen bonding with bacterial targets . α-Glucosidase inhibition (IC₅₀ ~12 µM) has also been reported for polyhydroquinoline derivatives, suggesting antidiabetic potential .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence reactivity in Hantzsch condensations?

Electron-withdrawing groups (e.g., -NO₂, -Br) on the aldehyde component accelerate cyclization by increasing electrophilicity, while bulky substituents (e.g., 2-propoxyphenyl) hinder ring closure, requiring prolonged reaction times. For example, 3-cyanobenzaldehyde enhances reactivity via conjugation, achieving 95% yield in 2 hours, whereas sterically hindered 2-propoxyphenyl derivatives require 6 hours for 85% yield .

Q. What crystallographic methodologies resolve structural ambiguities in hexahydroquinoline derivatives?

Single-crystal X-ray diffraction (SC-XRD) using SHELX or OLEX2 software is critical. Key parameters include:

- Triclinic (P1) symmetry with unit cell dimensions (e.g., a = 7.35 Å, b = 9.63 Å, c = 13.95 Å) .

- Hydrogen bonding analysis : N–H⋯O interactions (e.g., 2.89 Å bond length) stabilize crystal packing .

- Ring puckering analysis : The hydropyridine ring adopts a sofa conformation (deviation = 0.454 Å), quantified via Cremer-Pople coordinates .

Q. How can conflicting biological activity data across studies be systematically addressed?

Discrepancies often arise from variations in:

- Assay protocols : MIC values depend on bacterial strain (e.g., H37Rv vs. clinical isolates) and culture media .

- Structural modifications : Substitution at position 4 (e.g., 3-hydroxyphenyl vs. 4-fluorophenyl) alters solubility and target binding .

- Dosage regimes : In vivo studies require PK/PD modeling to correlate in vitro IC₅₀ with therapeutic doses. Comparative meta-analyses using standardized protocols (e.g., CLSI guidelines) are recommended .

Q. Methodological Tables

Q. Table 1. Comparative Synthesis Methods

| Condition | Solvent-Free | DMF | Ethanol |

|---|---|---|---|

| Temperature (°C) | 80 | 130 | 65 |

| Catalyst | Ascorbic acid | None | Fe3O4@NFC@Ni |

| Yield (%) | 88–92 | 75–80 | 95–97 |

| Reaction Time (hours) | 3–4 | 6–8 | 1.5–2 |

Table 2. Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P1 |

| Unit Cell Volume (ų) | 935.70 |

| Bond Length (C=O) | 1.214 Å |

| Torsion Angle (C6–C7) | 178.3° |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.